molecular formula C20H24O4 B15140353 erythro-Austrobailignan-6

erythro-Austrobailignan-6

Cat. No.: B15140353
M. Wt: 328.4 g/mol
InChI Key: QDDILOVMGWUNGD-KGLIPLIRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Erythro-Austrobailignan-6 can be synthesized from natural sources such as the roots of Saururus chinensis. The ethyl acetate extract of these roots is processed to isolate this compound along with other lignans . The synthetic route involves multiple steps, including extraction, purification, and crystallization under specific conditions to ensure high purity and yield .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the process generally involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The scalability of this process depends on the availability of the raw material and the efficiency of the extraction and purification steps .

Chemical Reactions Analysis

Types of Reactions: Erythro-Austrobailignan-6 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the lignan structure, potentially enhancing its biological activity.

    Reduction: Reduction reactions can alter the functional groups within the compound, affecting its reactivity and interaction with biological targets.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while reduction can produce more stable derivatives .

Scientific Research Applications

Erythro-Austrobailignan-6 has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

    Meso-Dihydroguaiaretic Acid: Another lignan with anti-cancer properties, but with different molecular targets.

    Sauchinone: Known for its anti-inflammatory and hepatoprotective effects.

    Nectandrin B: Exhibits antioxidant and anti-cancer activities.

Uniqueness: Erythro-Austrobailignan-6 is unique due to its dual inhibition of DNA topoisomerase I and II, making it a potent anti-cancer agent. Its ability to induce apoptosis and modulate key signaling pathways further distinguishes it from other lignans .

Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(2R,3S)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol

InChI

InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14+/m1/s1

InChI Key

QDDILOVMGWUNGD-KGLIPLIRSA-N

Isomeric SMILES

C[C@@H](CC1=CC2=C(C=C1)OCO2)[C@H](C)CC3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

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